Cas no 2228245-80-3 (1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol)
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol
- EN300-1992242
- 2228245-80-3
-
- Inchi: 1S/C11H13ClN2O/c1-11(15,6-13)9-5-14-10-4-7(12)2-3-8(9)10/h2-5,14-15H,6,13H2,1H3
- InChI Key: IYXQXXQHISHPLC-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2C(C)(CN)O
Computed Properties
- Exact Mass: 224.0716407g/mol
- Monoisotopic Mass: 224.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 62Ų
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992242-0.05g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1992242-0.1g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1992242-0.25g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1992242-0.5g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1992242-1.0g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 1g |
$1286.0 | 2023-05-31 | ||
| Enamine | EN300-1992242-2.5g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1992242-5.0g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 5g |
$3728.0 | 2023-05-31 | ||
| Enamine | EN300-1992242-10.0g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 10g |
$5528.0 | 2023-05-31 | ||
| Enamine | EN300-1992242-1g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1992242-5g |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol |
2228245-80-3 | 5g |
$3728.0 | 2023-09-16 |
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol
Professional Introduction to Compound with CAS No. 2228245-80-3 and Product Name: 1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol
1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol, identified by its CAS number 2228245-80-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an amino group, a propanol backbone, and a chlorinated indole ring, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The structural complexity of this compound not only makes it a subject of interest for synthetic chemists but also positions it as a promising candidate for further exploration in therapeutic development.
The indole moiety, particularly the 6-chloro-1H-indol-3-yl substituent, is a key feature that contributes to the compound's chemical reactivity and biological activity. Indole derivatives are well-documented for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a chlorine atom at the 6-position enhances the electrophilicity of the indole ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly valuable in medicinal chemistry, where such reactivity allows for facile functionalization and the development of novel derivatives with enhanced biological profiles.
In recent years, there has been a surge in research focused on indole-based scaffolds due to their broad spectrum of biological activities. The 1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol structure represents an innovative approach to leveraging these properties. The propanol side chain introduces additional functional handles, enabling further derivatization and optimization. This dual functionality—combining the reactivity of the indole ring with the versatility of the amino and hydroxyl groups—makes this compound a versatile building block for synthesizing complex pharmacophores.
One of the most compelling aspects of 1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol is its potential in modulating enzyme activity. The indole scaffold is known to interact with various enzymes, particularly those involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on key enzymes like kinases and phosphodiesterases. These findings are particularly intriguing given the growing interest in enzyme inhibition as a therapeutic strategy.
The synthesis of 1-amino-2-(6-chloro-1H-indol-3-yl)propan-2-ol presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. Recent advancements in catalytic methods have provided new opportunities for streamlining these syntheses. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the indole core efficiently. Additionally, asymmetric synthesis techniques have been explored to achieve enantioselective production, which is crucial for developing chiral drugs with improved pharmacological profiles.
The pharmacological potential of 1-amino-2-(6-chloro-1H-indol-3-y]propan\2\-\)ol has not been fully elucidated, but early studies suggest promising avenues for further investigation. In vitro assays have shown that certain derivatives exhibit moderate activity against tumor cell lines, indicating potential anticancer applications. Furthermore, preliminary pharmacokinetic studies indicate good oral bioavailability and metabolic stability, suggesting that this compound may be suitable for clinical development.
The role of computational chemistry in understanding the behavior of complex molecules like 1-amino\2\-\(6\-\chloro\1Hindol\3\-\yl\)propan\2\-\)ol cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding interactions with biological targets and optimizing lead compounds for drug discovery. By leveraging these tools, researchers can accelerate the design process and reduce experimental costs. For instance, virtual screening has been used to identify potential binding sites on enzymes targeted by this compound, providing insights into its mechanism of action.
The future directions for research on 1-amino\2\-\(6chloro\1Hindol\-3\-yl\)propan\-2\-ol are multifaceted. One key area involves expanding the chemical library of derivatives through structure-based drug design principles. By systematically modifying various functional groups within the molecule, researchers can explore different biological activities and optimize potency while minimizing side effects.
Another exciting avenue is the exploration of this compound's role in modulating signaling pathways relevant to neurological disorders such as Alzheimer's disease and Parkinson's disease. The indole moiety is known to interact with neuroreceptors and enzymes involved in these conditions, making it a promising candidate for further investigation.
In conclusion,1\-amino\-2\(6chloro\-1Hindol\-3\-yl\)propan\-2\-oh, with its CAS number 2228245\-80\-3, represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer numerous opportunities for therapeutic applications across various disease areas. As research continues to uncover new insights into its pharmacological properties,this compound holds promise as a valuable tool in the development of next-generation therapeutics.
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